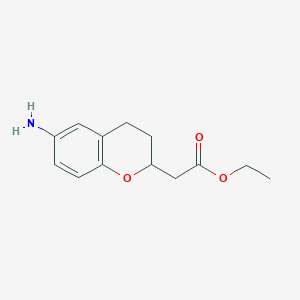
Ethyl 2-(6-aminochroman-2-yl)acetate
Cat. No. B8617730
Key on ui cas rn:
181074-34-0
M. Wt: 235.28 g/mol
InChI Key: FOBRYDDFZKXCFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06903227B2
Procedure details


Into the ethyl 2-(6-(tert-butyloxycarbonylamino)chroman-2-yl)acetate toluene solution of Example 3 (7 L) was added 1480 g of trifluoroacetic acid. The solution was warmed to 60° C. for 2 h. After distilling-off about 2 L of toluene under reduced pressure (T≦60° C.), the mixture was cooled to room temperature. About 10 L of 10% (w/w) of aqueous sodium bicarbonate was added slowly to the well-stirred mixture until the pH was above 7. The mixture was stirred for 20 min and the aqueous fraction separated. The aqueous fraction was extracted with 3×1 L of toluene. The combined organic fractions were washed with 3 L of brine, dried over 200 g of anhydrous sodium sulfate, and filtered. The volume of solvent was reduced to 6 L by distillation under reduced pressure (T≦60° C.) to provide a toluene solution of ethyl 2-(6-aminochroman-2-yl)acetate.
Name
ethyl 2-(6-(tert-butyloxycarbonylamino)chroman-2-yl)acetate toluene
Quantity
7 L
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
C1(C)C=CC=CC=1.C(OC([NH:15][C:16]1[CH:17]=[C:18]2[C:23](=[CH:24][CH:25]=1)[O:22][CH:21]([CH2:26][C:27]([O:29][CH2:30][CH3:31])=[O:28])[CH2:20][CH2:19]2)=O)(C)(C)C.FC(F)(F)C(O)=O.C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1>[NH2:15][C:16]1[CH:17]=[C:18]2[C:23](=[CH:24][CH:25]=1)[O:22][CH:21]([CH2:26][C:27]([O:29][CH2:30][CH3:31])=[O:28])[CH2:20][CH2:19]2 |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
ethyl 2-(6-(tert-butyloxycarbonylamino)chroman-2-yl)acetate toluene
|
|
Quantity
|
7 L
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C.C(C)(C)(C)OC(=O)NC=1C=C2CCC(OC2=CC1)CC(=O)OCC
|
|
Name
|
|
|
Quantity
|
1480 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 20 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the aqueous fraction separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous fraction was extracted with 3×1 L of toluene
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic fractions were washed with 3 L of brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over 200 g of anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The volume of solvent was reduced to 6 L by distillation under reduced pressure (T≦60° C.)
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=C2CCC(OC2=CC1)CC(=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
